Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a 2,4-dichlorophenoxy substituent at the 4-position and a methyl ester group at the 2-position. The stereochemistry (2S,4S) and substituent positions critically influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2,4-dichlorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZQEXVWHUMQC-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrrolidine Ring
The pyrrolidine ring is generally synthesized from amino acid derivatives or chiral hydroxy precursors. For example, (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid derivatives serve as key intermediates. Protection of amino and hydroxyl groups is often done using tert-butoxycarbonyl (Boc) groups to facilitate subsequent reactions without racemization.
Protection Example:
Reaction of (2R,4R)-4-hydroxy-2-methoxycarbonylpyrrolidine hydrochloride with di-tert-butyl dicarbonate in dichloromethane with triethylamine yields Boc-protected intermediates with yields ranging from 77% to 93.4% under mild conditions (0-23 °C).Esterification:
The carboxylic acid group is converted to the methyl ester using thionyl chloride in methanol at 0–23 °C, achieving yields up to 100%.
Introduction of the 2,4-Dichlorophenoxy Group
The dichlorophenoxy substituent is introduced via nucleophilic substitution reactions, where the hydroxyl group on the pyrrolidine ring is replaced by the 2,4-dichlorophenoxy moiety.
This step involves reacting the protected pyrrolidine intermediate with 2,4-dichlorophenol derivatives under conditions favoring nucleophilic aromatic substitution or Williamson ether synthesis.
The reaction conditions typically include the use of bases such as triethylamine or other amines to deprotonate the phenol and facilitate substitution.
Final Deprotection and Purification
After substitution, deprotection of Boc groups under acidic conditions yields the target compound with the desired stereochemistry intact.
Purification is commonly achieved via silica gel chromatography or recrystallization, ensuring high purity for research applications.
Summary Data Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of acid | Thionyl chloride in methanol | 0–23 | 16–72 hours | 90–100 | Methyl ester formation, high yield |
| Boc protection of amine/hydroxyl | Di-tert-butyl dicarbonate, triethylamine, dichloromethane | 0–23 | 5 hours – overnight | 77–93.4 | Protection for selective reactions |
| Nucleophilic substitution | 2,4-Dichlorophenol, base (e.g., triethylamine) | Room temp | Variable | Not specified | Introduces dichlorophenoxy group |
| Deprotection | Acidic conditions (e.g., HCl) | Room temp | Hours | Not specified | Removes Boc protecting groups |
Research Findings and Notes
The stereochemical integrity of the (2S,4S) configuration is maintained throughout the synthesis by using chiral starting materials and mild reaction conditions that prevent racemization.
The 2,4-dichlorophenoxy substituent is critical for biological activity, often introduced in the final stages to avoid side reactions.
The use of Boc protection is a standard practice to protect amine functionalities during substitution reactions, facilitating selective transformations.
High yields in esterification and protection steps indicate robust and reproducible methods suitable for scale-up in research settings.
Safety protocols must be observed due to the irritant nature of chlorinated phenoxy compounds and reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenoxy derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: Bulky substituents like naphthyl (342.22 g/mol ) or tetramethylbutyl-phenoxy (369.93 g/mol ) increase molecular weight significantly compared to simpler dichlorophenoxy derivatives (290.14 g/mol ). Nitro groups reduce molecular weight (266.25 g/mol ) but enhance polarity due to the electron-withdrawing nature of NO₂.
Hazard Classifications :
- Hydrochloride salts (e.g., naphthyl or tetramethylbutyl derivatives) are classified as irritants , likely due to enhanced solubility and reactivity.
Structural Diversity and Applications: Dichlorophenoxy Analogs: The 2,5-dichloro isomer (CAS 1217781-70-8 ) and 2,4-DB (CAS 51338-27-3 ) highlight the importance of chlorine positioning. Naphthyl/Tetramethylbutyl Derivatives: These lipophilic substituents may improve membrane permeability, making them candidates for pharmaceutical intermediates .
Stereochemical Considerations :
- The (2S,4S) configuration is conserved across analogs, indicating its importance in maintaining biological activity or binding specificity .
Research Findings and Trends
Agrochemical Potential: The 2,4-dichlorophenoxy group is a hallmark of herbicidal activity, as seen in 2,4-DB (CAS 51338-27-3 ). Substitution at the 4-position of pyrrolidine may enhance target selectivity compared to linear-chain phenoxy acids .
Synthetic Accessibility: Suppliers like Chemenu Inc. and Advanced Technology & Industrial Co., Ltd. () provide analogs such as methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate, indicating commercial availability for research-scale synthesis .
Toxicity and Safety :
- Irritant classifications for hydrochloride salts (e.g., ) suggest that salt formation may alter toxicity profiles, necessitating careful handling in industrial settings.
Biological Activity
Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenoxy group and a methyl ester functional group. The structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂NO₃ |
| Molecular Weight | 290.14 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that regulate physiological responses.
- Signal Transduction Pathways : The compound can influence signaling pathways that are critical for cellular functions.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers in cell cultures. It modulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cytotoxicity : The compound has shown cytotoxic effects on certain cancer cell lines. For example, it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study conducted on mice models demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes.
Q & A
Q. What are the key synthetic steps for preparing Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate?
- Methodological Answer : Synthesis involves multi-step processes:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amino alcohols) under acidic or basic conditions to establish the (2S,4S) stereochemistry .
Phenoxy Group Introduction : Nucleophilic substitution or coupling reactions with 2,4-dichlorophenol derivatives. Basic conditions (e.g., NaOH) facilitate ether bond formation at the pyrrolidine 4-position .
Esterification : Methylation of the carboxylic acid intermediate using reagents like methyl chloroformate or diazomethane .
- Key Considerations :
- Solvent choice (e.g., THF, DMF) impacts reaction kinetics .
- Purification via HPLC or column chromatography ensures >98% purity .
Q. How is the stereochemical configuration (2S,4S) confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify enantiopurity .
- NMR Spectroscopy : - and -NMR coupling constants (e.g., -values) reveal spatial arrangements of substituents .
- X-ray Crystallography : Definitive structural confirmation of the (2S,4S) configuration .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) quantify impurities .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition observed near 177°C in analogs .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Cu catalysts for amination) .
- Kinetic Monitoring : Real-time HPLC or in-situ IR spectroscopy tracks intermediate formation, enabling dynamic adjustment .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps, while THF minimizes side reactions .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Modification | Impact | Reference |
|---|---|---|
| 2,4-Dichloro → Trifluoromethyl | Increased lipophilicity, altered target binding | |
| Methyl ester → Free acid | Enhanced solubility, reduced membrane permeability |
- Standardized Assays : Use isogenic cell lines and consistent assay protocols (e.g., fixed incubation times) to minimize variability .
- Molecular Docking : Computational modeling predicts interactions with enzymes/receptors, explaining divergent activities .
Q. How does stereochemistry influence interactions with biological targets?
- Methodological Answer :
- Enantioselective Binding : The (2S,4S) configuration creates a complementary fit for chiral enzyme active sites (e.g., proteases or kinases) .
- Pharmacophore Mapping : Overlay studies using analogs (e.g., 4-fluorophenoxy derivatives) identify critical hydrogen-bonding and steric interactions .
- Dynamic Simulations : MD simulations reveal conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .
Q. What are the stability challenges under physiological conditions, and how are they addressed?
- Methodological Answer :
- pH-Dependent Degradation :
- Acidic Conditions : Ester hydrolysis occurs rapidly (t < 1 hr at pH 2), necessitating prodrug strategies .
- Neutral/Basic Conditions : Stable for >24 hrs (pH 7.4), confirmed via LC-MS stability assays .
- Light Sensitivity : UV-Vis spectroscopy shows degradation under UV light; storage in amber vials recommended .
Contradictions and Mitigation
- Discrepancy in Melting Points : Analogs with 4-chlorophenoxy groups report decomposition at 177°C , while trifluoromethyl derivatives show higher thermal stability (decomposition >200°C) . This suggests electron-withdrawing groups enhance stability.
- Variable Biological Activity : Dichlorophenoxy analogs exhibit stronger enzyme inhibition than mono-chloro derivatives, attributed to increased halogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
